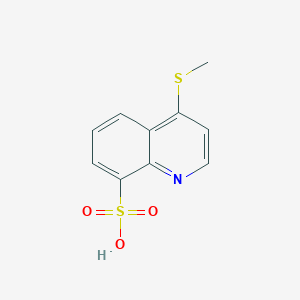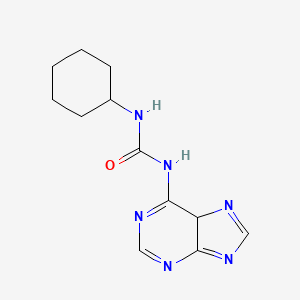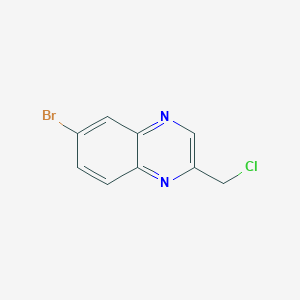
3,3-Dimethyl-1,4-diphenyl-2-azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-1,4-diphenylazetidin-2-one is a four-membered cyclic amide, also known as a β-lactam. This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the azetidinone ring. β-lactams are well-known for their biological activity, particularly in the context of antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1,4-diphenylazetidin-2-one typically involves the reaction of diphenylketene with N-phenylbenzylideneamine. This reaction proceeds through a [2+2] cycloaddition mechanism, forming the azetidinone ring. The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane or toluene, with temperatures maintained around room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of 3,3-dimethyl-1,4-diphenylazetidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-dimethyl-1,4-diphenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one of the phenyl or methyl groups with another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
3,3-dimethyl-1,4-diphenylazetidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new β-lactam antibiotics.
Biology: Its structure is studied for its potential biological activity, including antibacterial properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-1,4-diphenylazetidin-2-one, particularly in its role as a β-lactam, involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan strands in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: A well-known β-lactam antibiotic with a similar mechanism of action.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: β-lactam antibiotics known for their resistance to β-lactamase enzymes.
Uniqueness
3,3-dimethyl-1,4-diphenylazetidin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its structure allows for the exploration of new derivatives with potentially enhanced properties.
Propiedades
Número CAS |
5438-81-3 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C17H17NO/c1-17(2)15(13-9-5-3-6-10-13)18(16(17)19)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
Clave InChI |
SDDSWVKALZPTPR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11860219.png)

![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11860238.png)

![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)


![2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11860276.png)
![5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile](/img/structure/B11860279.png)




